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Compound of Interest

Compound Name: Hexahydropyridazine

Cat. No.: B1330357 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The hexahydropyridazine scaffold is a privileged structure in medicinal chemistry, serving as

the foundation for a diverse array of therapeutic agents. This guide provides a comparative

analysis of recent structure-activity relationship (SAR) studies on various

hexahydropyridazine series. We delve into their biological activities, present key quantitative

data in a clear, tabular format, and provide detailed experimental methodologies for the cited

assays. Visualizations of a general SAR workflow and a representative signaling pathway are

also included to facilitate a deeper understanding of the research and development process.

I. Comparative SAR Data of Hexahydropyridazine
Derivatives
The following tables summarize the quantitative SAR data for different series of

hexahydropyridazine derivatives, highlighting the impact of structural modifications on their

biological activity.

Table 1: Hexahydropyrazino[1,2-d]pyrido[3,2-b][1]
[2]oxazine Derivatives as PARP7 Inhibitors
Poly(ADP-ribose) polymerase 7 (PARP7) is a promising target for anti-tumor therapies. The

following compounds showcase the SAR of a tricyclic hexahydropyridazine series against this
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enzyme.[1]

Compound ID Modifications PARP7 Inhibition IC50 (nM)

18
Introduction of a specific chiral

linker
0.56[1]

59a (racemic)
Racemic version of a related

analog
0.71

Note: A lower IC50 value indicates greater potency.

Table 2: Hexahydropyrazolo[3,4-d]azepine Derivatives as
5-HT7/2 Inhibitors
Dual 5-HT7 and 5-HT2A receptor antagonists are being investigated for the treatment of mood

disorders. The SAR of the hexahydropyrazolo[3,4-d]azepine series led to the identification of a

potent clinical candidate.[2][3]

Compound ID Receptor pKi
In vivo Efficacy
(ED50, mg/kg, p.o.)

4j 5-HT7 8.1[2][3]
0.05 (hypothermia

blockade)[2][3]

5-HT2A 8.1[2][3]
0.3 (head-twitch

blockade)[2][3]

Note: pKi is the negative logarithm of the inhibition constant (Ki); a higher pKi indicates a higher

affinity. ED50 is the dose that produces 50% of the maximal effect.

Table 3: Hexahydropyrido[1,2-c]pyrimidine Derivatives
as 5-HT1A Receptor Ligands
This series of compounds was evaluated for its affinity towards serotonin receptors, with some

demonstrating high affinity and selectivity for the 5-HT1A receptor.[4]
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Compound ID
5-HT1A Receptor Affinity
(Ki, nM)

Selectivity over α1
Adrenoreceptors (fold)

8 1.3[4] 37[4]

10 2.2[4] 35.9[4]

Note: A lower Ki value indicates a higher binding affinity.

Table 4: 5-Oxo-hexahydroquinoline Derivatives for P-
glycoprotein (P-gp) Mediated Multidrug Resistance
(MDR) Reversal
Overexpression of P-glycoprotein is a significant mechanism of multidrug resistance in cancer.

This series of hexahydroquinoline derivatives was investigated for its ability to reverse this

resistance.[5][6]

Compound ID Modifications
Doxorubicin IC50
Reduction (%) at 25 µM

5c

2-nitrophenyl at C4, 4-

chlorophenyl carboxamide at

C3

88.7[5][6]

Note: A higher percentage reduction in the IC50 of doxorubicin indicates a greater reversal of

multidrug resistance.

II. Experimental Protocols
Detailed methodologies for the key biological assays are provided below.

PARP7 Inhibition Assay
Objective: To determine the in vitro potency of compounds in inhibiting the enzymatic activity of

PARP7.

Method:
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Enzyme and Substrate Preparation: Recombinant human PARP7 enzyme is purified.

Biotinylated NAD+ serves as the substrate.

Assay Reaction: The assay is typically performed in a 384-well plate format. The reaction

mixture contains the PARP7 enzyme, the test compound at various concentrations, and the

biotinylated NAD+.

Incubation: The reaction is initiated by the addition of the substrate and incubated at room

temperature for a specified period (e.g., 60 minutes).

Detection: The reaction is stopped, and the amount of biotinylated ADP-ribose incorporated

is quantified using a detection system, often involving streptavidin-conjugated reporters (e.g.,

horseradish peroxidase or a fluorescent probe).

Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by

fitting the dose-response data to a four-parameter logistic equation.

Serotonin Receptor (5-HT) Radioligand Binding Assay
Objective: To determine the binding affinity of compounds to specific serotonin receptor

subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT7).

Method:

Membrane Preparation: Cell membranes expressing the specific human 5-HT receptor

subtype are prepared from cultured cells (e.g., CHO or HEK293 cells).

Binding Reaction: The assay is conducted in a 96-well plate. The reaction mixture includes

the cell membranes, a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A), and the test

compound at various concentrations.

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set time

(e.g., 60 minutes) to allow for equilibrium binding.

Separation: The bound and free radioligand are separated by rapid filtration through glass

fiber filters.
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Quantification: The amount of radioactivity retained on the filters, representing the bound

radioligand, is measured using a scintillation counter.

Data Analysis: The inhibition constant (Ki) values are calculated from the IC50 values using

the Cheng-Prusoff equation.

In vivo Models for 5-HT Receptor Activity
Objective: To assess the functional in vivo efficacy of compounds targeting 5-HT receptors.

5-CT-Induced Hypothermia (5-HT7 activity):

Animal Model: Male rats are used.

Procedure: The test compound is administered orally (p.o.). After a specific pretreatment

time (e.g., 1 hour), the 5-HT7 receptor agonist 5-carboxamidotryptamine (5-CT) is

administered to induce hypothermia.

Measurement: Core body temperature is monitored over time.

Analysis: The dose of the test compound that produces a 50% reversal of the 5-CT-

induced hypothermia (ED50) is determined.[2][3]

DOI-Induced Head-Twitch Response (5-HT2A activity):

Animal Model: Male mice are used.

Procedure: The test compound is administered orally (p.o.). After a pretreatment period,

the 5-HT2A receptor agonist 2,5-dimethoxy-4-iodoamphetamine (DOI) is administered to

induce head-twitching behavior.

Measurement: The number of head twitches is counted over a specific observation period.

Analysis: The dose of the test compound that reduces the number of head twitches by

50% (ED50) is calculated.[2][3]
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P-glycoprotein (P-gp) Mediated Multidrug Resistance
(MDR) Reversal Assay
Objective: To evaluate the ability of compounds to reverse P-gp-mediated drug efflux and

sensitize resistant cancer cells to chemotherapeutic agents.

Method:

Cell Lines: A P-gp overexpressing cancer cell line (e.g., MES-SA/Dx5) and its parental non-

resistant cell line are used.

Rhodamine 123 Accumulation Assay:

Cells are pre-incubated with the test compound at various concentrations.

The fluorescent P-gp substrate, rhodamine 123, is added, and the cells are incubated

further.

Intracellular fluorescence is measured using flow cytometry. An increase in fluorescence

indicates inhibition of P-gp-mediated efflux.[5][7]

Chemosensitization Assay (MTT Assay):

Resistant cells are treated with a chemotherapeutic agent (e.g., doxorubicin) in the

presence or absence of the test compound.

Cell viability is assessed after a set incubation period (e.g., 48 hours) using the MTT

assay.

The reduction in the IC50 of the chemotherapeutic agent in the presence of the test

compound is calculated to determine the degree of MDR reversal.[5]

III. Visualizations
The following diagrams illustrate key concepts in the SAR-driven drug discovery process.
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Caption: A generalized workflow for structure-activity relationship (SAR) studies.
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Caption: A simplified diagram of the 5-HT2A receptor signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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